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molecular formula C10H7BrClN B3070758 4-Bromo-1-chloro-5-methylisoquinoline CAS No. 1005772-75-7

4-Bromo-1-chloro-5-methylisoquinoline

Cat. No. B3070758
M. Wt: 256.52 g/mol
InChI Key: OIEHDAQHUXWPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09006442B2

Procedure details

A stirred solution of 4-bromo-5-methylisoquinolin-1(2H)-one (Intermediate-4) (10 g, 42 mmol) in POCl3 (50 mL) was heated to 100° C. for 30 min. The reaction mixture was then poured into ice-water, extracted with CH2Cl2 (3×200 mL), washed with water (2×200 mL), dried over Na2SO4, filtered and concentrated to obtain desired compound (10 g, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH3:12])[C:5](=O)[NH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[CH3:12])[C:5]([Cl:16])=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CNC(C2=CC=CC(=C12)C)=O
Name
Quantity
50 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×200 mL)
WASH
Type
WASH
Details
washed with water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C2=CC=CC(=C12)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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